![molecular formula C17H21N3O5S2 B2498318 Acetato de metilo ({5-[3-(azepan-1-ilsulfonil)fenil]-1,3,4-oxadiazol-2-il}sulfanil) CAS No. 912906-72-0](/img/structure/B2498318.png)
Acetato de metilo ({5-[3-(azepan-1-ilsulfonil)fenil]-1,3,4-oxadiazol-2-il}sulfanil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a useful research compound. Its molecular formula is C17H21N3O5S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí tiene un análisis completo de las aplicaciones de investigación científica del Acetato de metilo ({5-[3-(azepan-1-ilsulfonil)fenil]-1,3,4-oxadiazol-2-il}sulfanil):
Desarrollo farmacéutico
Acetato de metilo ({5-[3-(azepan-1-ilsulfonil)fenil]-1,3,4-oxadiazol-2-il}sulfanil): ha mostrado potencial en la investigación farmacéutica, particularmente como inhibidor de la catepsina K. La catepsina K es una enzima involucrada en la resorción ósea, y su inhibición es una estrategia prometedora para tratar la osteoporosis y otras enfermedades relacionadas con los huesos . La estructura del compuesto permite una unión e inhibición efectivas, lo que lo convierte en un candidato para un mayor desarrollo de fármacos.
Investigación anticancerígena
La estructura única de este compuesto, que presenta un anillo de oxadiazol, se ha investigado por sus propiedades anticancerígenas. Los derivados de oxadiazol son conocidos por su capacidad para interferir con la proliferación de células cancerosas e inducir la apoptosis . La investigación se ha centrado en modificar el compuesto para mejorar su selectividad y potencia contra varias líneas celulares de cáncer.
Aplicaciones antimicrobianas
Los grupos sulfonilo y oxadiazol en este compuesto contribuyen a su potencial como agente antimicrobiano. Los estudios han demostrado que estos compuestos pueden interrumpir las paredes celulares bacterianas e inhibir el crecimiento de varios patógenos . Esto lo convierte en un candidato valioso para el desarrollo de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos.
Agentes neuroprotectores
La investigación ha explorado el uso de este compuesto como agente neuroprotector. El anillo de azepano en su estructura es similar a los que se encuentran en los compuestos que protegen las neuronas del estrés oxidativo y la inflamación . Esta aplicación es particularmente relevante para enfermedades como el Alzheimer y el Parkinson, donde la neuroprotección es crucial.
Propiedades antiinflamatorias
El grupo sulfonilo del compuesto se ha relacionado con efectos antiinflamatorios. Puede inhibir la producción de citoquinas proinflamatorias y reducir la inflamación en varios modelos . Esto lo convierte en un posible candidato para tratar enfermedades inflamatorias como la artritis reumatoide y la enfermedad inflamatoria intestinal.
Estudios de inhibición enzimática
Acetato de metilo ({5-[3-(azepan-1-ilsulfonil)fenil]-1,3,4-oxadiazol-2-il}sulfanil): se ha utilizado en estudios centrados en la inhibición enzimática. Su capacidad para inhibir enzimas específicas, como proteasas y quinasas, ha sido valiosa para comprender la función enzimática y desarrollar terapias dirigidas a enzimas .
Aplicaciones en ciencia de materiales
Más allá de las aplicaciones biológicas, este compuesto tiene potencial en la ciencia de materiales. Su estructura química única se puede utilizar en la síntesis de nuevos polímeros y materiales con propiedades específicas, como una mayor estabilidad térmica y resistencia mecánica .
Química agrícola
En la química agrícola, este compuesto se ha explorado por sus propiedades herbicidas y pesticidas. El anillo de oxadiazol es conocido por interferir con el crecimiento de las plantas y el metabolismo de las plagas, lo que lo convierte en un candidato para el desarrollo de nuevos agroquímicos .
Propiedades
IUPAC Name |
methyl 2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-15(21)12-26-17-19-18-16(25-17)13-7-6-8-14(11-13)27(22,23)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLXWKRSIPJZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-ethoxybenzamide](/img/structure/B2498237.png)

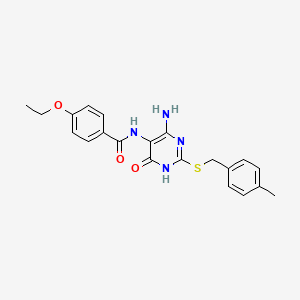
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

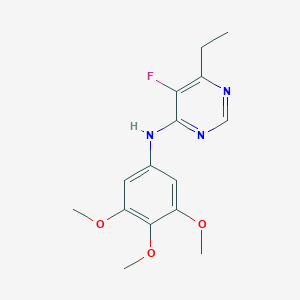
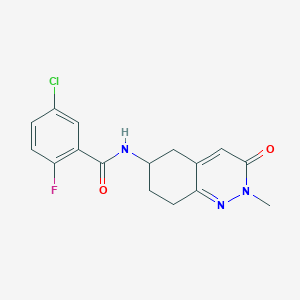
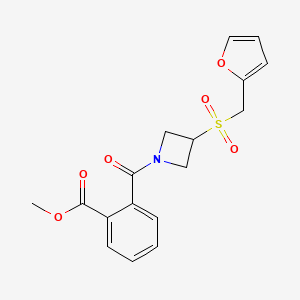
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)
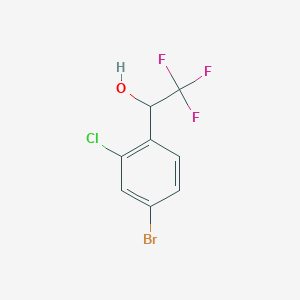
![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2498258.png)
